Ethyl 3-(naphthalen-1-yl)prop-2-enoate
Description
Properties
CAS No. |
98978-43-9 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 3-naphthalen-1-ylprop-2-enoate |
InChI |
InChI=1S/C15H14O2/c1-2-17-15(16)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-11H,2H2,1H3 |
InChI Key |
WWJDZWOSNXKWHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Ethyl 3-(naphthalen-1-yl)prop-2-enoate is utilized in organic synthesis for the preparation of various naphthalene-substituted compounds. It serves as a precursor in reactions involving C–H bond functionalization and cascade transformations.
Case Study : A study demonstrated the use of Rh(III)-catalyzed C–H bond naphthylation, where this compound was instrumental in synthesizing diverse naphthalene-substituted aromatic esters. The regioselectivity and efficiency of the reactions were notably high, yielding products suitable for further functionalization.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential anticonvulsant properties. Research indicates that derivatives of this compound can be synthesized to evaluate their biological activities.
Case Study : A series of hydrazone derivatives derived from this compound were tested for anticonvulsant activity using the 6 Hz psychomotor seizure test. The results indicated promising anticonvulsant effects, suggesting potential therapeutic applications in treating epilepsy.
Materials Science
The compound's electronic properties make it suitable for applications in materials science, particularly in the development of organic electronic devices.
Research Findings : Studies have shown that compounds similar to this compound exhibit significant photochemical stability and can participate in photocycloaddition reactions. Such characteristics are advantageous for creating materials with enhanced electronic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 3-(naphthalen-1-yl)prop-2-enoate with five analogues, focusing on structural features, synthesis, physicochemical properties, and applications.
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate
- Molecular Formula : C₂₁H₂₀O₃
- Molecular Weight : 320.38 g/mol
- Key Features: Naphthalen-2-yl substituent, cyclohexenone ring, and aryl groups at position 6.
- Synthesis: Prepared via Claisen-Schmidt condensation of ethyl acetoacetate and (E)-1-(naphthalen-2-yl)-3-arylprop-2-en-1-ones in ethanol under reflux .
- Applications : Intermediate in synthesizing polycyclic aromatic systems for materials science.
- Comparison: The naphthalen-2-yl isomer and cyclohexenone ring introduce steric hindrance and alter electronic conjugation compared to the target compound.
Ethyl 3-(pyridin-3-yl)prop-2-enoate
- Molecular Formula: C₁₀H₁₁NO₂
- Molecular Weight : 177.20 g/mol
- Key Features : Pyridin-3-yl group replacing naphthalene.
- Synthesis : Synthesized via Wittig reaction using 3-pyridinecarboxaldehyde and a Wittig reagent (54% yield) .
- Applications : Precursor for pharmaceutical intermediates.
- Comparison : The pyridine ring’s electron-deficient nature reduces electrophilic substitution reactivity compared to naphthalene. Lower LogP (~2.4 estimated) suggests reduced lipophilicity .
Ethyl 2-Nitrilo-3-(2,4,6-trimethoxyphenyl)prop-2-enoate
- Molecular Formula: C₁₅H₁₇NO₅
- Molecular Weight : 291.30 g/mol
- Key Features : Nitrile group and electron-rich trimethoxyphenyl substituent.
- Synthesis: Not explicitly detailed, but similar α,β-unsaturated esters are often synthesized via Knoevenagel condensation .
- Applications : Research applications in organic electronics due to extended conjugation.
- Comparison : The nitrile group enhances electrophilicity at the β-position, making this compound more reactive in Michael additions than the target compound.
1-(1-Hydroxy naphthalen-2-yl)-3-(furan-2-yl)prop-2-ene-1-one
- Molecular Formula : C₁₈H₁₂O₃
- Molecular Weight : 276.29 g/mol
- Key Features: Hydroxy-naphthalen-2-yl and furan substituents conjugated to an enone system.
- Synthesis: Aldol condensation of 2-acetyl-1-naphthol and furfuraldehyde in ethanol with KOH catalysis .
- Applications: Potential use in photodynamic therapy due to UV absorption (IR: 1650 cm⁻¹ for C=O) .
- Comparison: The enone system and hydroxyl group enable hydrogen bonding, enhancing solubility in polar solvents compared to the target compound.
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Molecular Formula : C₂₆H₂₅FN₂O
- Molecular Weight : 408.49 g/mol
- Key Features : Naphthalen-1-yl group integrated into a piperidine carboxamide scaffold.
- Applications : Investigated as a SARS-CoV-2 inhibitor due to naphthalene’s hydrophobic interactions with viral proteases .
- Comparison : The carboxamide and piperidine groups introduce hydrogen-bonding capacity and basicity, contrasting with the ester functionality of the target compound.
Key Findings and Trends
- Electronic Effects : Naphthalen-1-yl substituents enhance π-conjugation, increasing stability and lipophilicity compared to phenyl or pyridyl analogues .
- Synthetic Routes : Claisen-Schmidt and Wittig reactions are common for α,β-unsaturated esters, but yields depend on steric bulk (e.g., naphthalene vs. pyridine) .
- Applications : Naphthalene-containing compounds are prevalent in antiviral and materials research due to their aromatic stacking capabilities .
Preparation Methods
Classical Knoevenagel Methodology
The Knoevenagel condensation is the most direct method for synthesizing α,β-unsaturated esters. This reaction couples 1-naphthaldehyde with ethyl acetoacetate in the presence of a base, typically ammonium acetate (NHOAc) or piperidine. The mechanism involves deprotonation of the active methylene group in ethyl acetoacetate, nucleophilic attack on the aldehyde, and subsequent dehydration to form the conjugated enoate.
Procedure :
-
Reactants : 1-Naphthaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq).
-
Catalyst : NHOAc (20 mol%) or piperidine (10 mol%).
-
Solvent : Ethanol (reflux) or solvent-free conditions.
-
Conditions : Reflux for 6–12 hours.
-
Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (ethyl acetate/hexanes).
Modern Variations
Recent advancements employ microwave irradiation or ultrasound to accelerate the reaction. For example, microwave-assisted Knoevenagel condensation reduces reaction time to 15–30 minutes with comparable yields. Solvent-free protocols under ball milling have also achieved 82% yield, enhancing sustainability.
Wittig Reaction
Phosphonium Ylide Approach
The Wittig reaction offers stereoselective access to α,β-unsaturated esters. A phosphonium ylide, generated from ethyl bromoacetate and triphenylphosphine (PPh), reacts with 1-naphthaldehyde to form the target compound.
Procedure :
-
Ylide Preparation : PPh (1.1 eq) and ethyl bromoacetate (1.0 eq) in dry THF under N.
-
Aldehyde Addition : 1-Naphthaldehyde (1.0 eq) added dropwise at 0°C.
-
Stirring : 12 hours at room temperature.
-
Workup : Quench with water, extract with ethyl acetate, and purify via chromatography.
Boron-Enolate Wittig Rearrangement
A tandem Wittig-aldol sequence reported in search result uses boron enolates to achieve higher stereocontrol. However, this method is more complex and yields 67% with >20:1 diastereomeric ratio for related compounds.
Palladium-Catalyzed Coupling
Heck Reaction
The Heck reaction couples 1-bromonaphthalene with ethyl acrylate using a palladium catalyst. This method is advantageous for scalability and functional group tolerance.
Procedure :
-
Reactants : 1-Bromonaphthalene (1.0 eq), ethyl acrylate (1.5 eq).
-
Catalyst : Pd(OAc) (5 mol%), PPh (10 mol%).
-
Base : KCO (2.0 eq).
-
Workup : Extraction with ethyl acetate and column chromatography.
Decarbonylative Alkylative Arylation
A three-component reaction from search result employs ethyl propiolate, 1-naphthaldehyde, and benzene under palladium catalysis. While this method is less explored for the target compound, it achieved 88% yield for analogous structures.
Esterification of Preformed Acid
Synthesis of 3-(Naphthalen-1-yl)prop-2-enoic Acid
The acid precursor is synthesized via Knoevenagel condensation of 1-naphthaldehyde with malonic acid, followed by dehydration.
Procedure :
Esterification with Ethanol
The acid is esterified using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Procedure :
-
Reactants : 3-(Naphthalen-1-yl)prop-2-enoic acid (1.0 eq), ethanol (2.0 eq).
-
Coupling Agents : DCC (1.2 eq), DMAP (0.1 eq).
-
Yield : 80–85%.
Comparative Analysis of Methods
| Method | Reactants | Catalyst/Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Knoevenagel Condensation | 1-Naphthaldehyde, ethyl acetoacetate | NHOAc, reflux | 70–85% | Simple, high yield | Long reaction time |
| Wittig Reaction | 1-Naphthaldehyde, ethyl bromoacetate | PPh, THF | 65–78% | Stereoselective | Moisture-sensitive reagents |
| Heck Reaction | 1-Bromonaphthalene, ethyl acrylate | Pd(OAc), KCO | 75–81% | Scalable, functional group tolerance | Requires palladium catalyst |
| Esterification | 3-(Naphthalen-1-yl)prop-2-enoic acid | DCC/DMAP, CHCl | 80–85% | High purity | Two-step process |
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
- Methodological Answer : Synthesize analogs with modified ester groups (e.g., methyl, tert-butyl) or substituted naphthalenes. Test bioactivity (e.g., antimicrobial or anticancer assays) and correlate with steric/electronic descriptors (e.g., logP, polar surface area). QSAR models using Partial Least Squares (PLS) regression can prioritize high-potential candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
